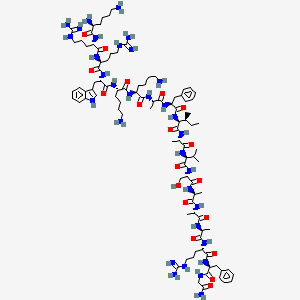

Mlck peptide

Description

Properties

CAS No. |

135467-90-2 |

|---|---|

Molecular Formula |

C96H156N32O19 |

Molecular Weight |

2062.5 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C96H156N32O19/c1-10-53(4)76(93(147)117-58(9)81(135)127-75(52(2)3)92(146)126-73(51-129)91(145)116-55(6)78(132)113-54(5)77(131)114-56(7)79(133)118-67(37-25-43-108-94(102)103)87(141)124-70(83(137)112-50-74(101)130)46-59-28-13-11-14-29-59)128-90(144)71(47-60-30-15-12-16-31-60)123-80(134)57(8)115-84(138)65(35-20-23-41-98)120-85(139)66(36-21-24-42-99)122-89(143)72(48-61-49-111-64-34-18-17-32-62(61)64)125-88(142)69(39-27-45-110-96(106)107)121-86(140)68(38-26-44-109-95(104)105)119-82(136)63(100)33-19-22-40-97/h11-18,28-32,34,49,52-58,63,65-73,75-76,111,129H,10,19-27,33,35-48,50-51,97-100H2,1-9H3,(H2,101,130)(H,112,137)(H,113,132)(H,114,131)(H,115,138)(H,116,145)(H,117,147)(H,118,133)(H,119,136)(H,120,139)(H,121,140)(H,122,143)(H,123,134)(H,124,141)(H,125,142)(H,126,146)(H,127,135)(H,128,144)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t53-,54-,55-,56-,57-,58-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-/m0/s1 |

InChI Key |

MMMXOBFFYZWVCS-JXUHZWNBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |

sequence |

KRRWKKAFIAVSAAARFG |

Synonyms |

Lys-Arg-Arg-Trp-Lys-Lys-Ala-Phe-Ile-Ala-Val-Ser-Ala-Ala-Ala-Arg-Phe-Gly-NH2 MLCK peptide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Myosin Light Chain Kinase (MLCK) Peptide: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Myosin Light Chain Kinase (MLCK) peptide, a key regulator of cellular contractility and motility. This document delves into the intricate structure of MLCK, details its crucial functional domains, and outlines the signaling pathways that govern its activity. Furthermore, it presents a compilation of quantitative data on MLCK inhibition and provides detailed methodologies for key experiments essential for its study, catering to the needs of researchers and professionals in drug development.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin Light Chain Kinase is a pivotal enzyme that belongs to the family of Ca2+/calmodulin-dependent protein kinases. Its primary role is to phosphorylate the regulatory light chain of myosin II, a molecular motor protein. This phosphorylation event is a critical trigger for the initiation of smooth muscle contraction and is also implicated in a variety of other cellular processes, including cell migration, adhesion, and epithelial barrier function.[1][2] Given its central role in these physiological and pathophysiological processes, MLCK has emerged as a significant target for therapeutic intervention in diseases such as inflammatory bowel disease, cardiovascular diseases, and cancer.[3]

MLCK Peptide Structure and Functional Domains

The MLCK protein is a multidomain molecule, with its structure intricately linked to its function. The different isoforms of MLCK, arising from the mylk1 and mylk2 genes, share a common core architecture but differ in their N- and C-terminal extensions, which contribute to their specific localizations and functions.[3] The key functional domains of the conventional smooth muscle MLCK are outlined below.

N-Terminal Actin-Binding Domain

Located at the N-terminus, this domain is responsible for the interaction of MLCK with actin filaments. This binding is thought to be important for localizing the kinase in close proximity to its substrate, the myosin light chain, within the contractile apparatus. The actin-binding activity can also play a role in the bundling of actin filaments.[1]

Catalytic Domain

The central region of MLCK houses the kinase domain, which is responsible for the phosphotransferase activity of the enzyme. This domain contains the ATP-binding site and the active site where the phosphorylation of the myosin light chain occurs. The catalytic domain's activity is tightly regulated to prevent aberrant myosin activation.[1][4]

Regulatory Domain and Calmodulin-Binding

Adjacent to the catalytic domain is the regulatory domain, which plays a crucial role in keeping the kinase in an inactive state. This domain contains an autoinhibitory sequence that blocks the active site. The binding of the calcium-calmodulin (Ca2+/CaM) complex to a specific site within this regulatory domain induces a conformational change that relieves this autoinhibition, thereby activating the kinase.[4][5] The interaction between the calmodulin-binding domain peptide and calmodulin has been studied extensively, revealing a helical structure of the peptide when bound.[5]

C-Terminal Myosin-Binding Domain

The C-terminal domain of MLCK is responsible for its interaction with myosin. This domain is identical to a protein called telokin, which is also expressed in smooth muscle cells.[1][6] The binding of this domain to unphosphorylated myosin is thought to position the kinase optimally for the phosphorylation of the myosin light chain upon activation.[6]

Quantitative Data on MLCK Inhibition

The development of specific inhibitors is crucial for both studying the function of MLCK and for its potential as a therapeutic target. A variety of peptide-based inhibitors have been developed, often mimicking the calmodulin-binding domain or the substrate-binding site. The following tables summarize key quantitative data for some of these inhibitors.

| Inhibitor Peptide | Target Site | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Peptide 480-501 | Active Site | 25 nM | - | [1] |

| Peptide 483-498 | Active Site | 25 nM | - | [1] |

| Peptide 493-512 | Calmodulin Binding | 2 µM (Kiapp) | - | [1] |

| Peptide 493-504 | Calmodulin Binding | 3 µM (Kiapp) | - | [1] |

| Myosin Kinase Inhibitor (MKI) | Substrate Competitive | ~10 µM | - | [7] |

| MLCK Inhibitor Peptide 18 | Substrate Competitive | 52 nM | 50 nM | [5][8][9] |

Signaling Pathways Involving MLCK

The activation of MLCK is a key event in the signaling cascade that leads to smooth muscle contraction and other cellular responses. The canonical pathway involves an increase in intracellular calcium levels.

As depicted in Figure 1, various stimuli such as neurotransmitters and hormones bind to cell surface receptors, triggering a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i).[2] Calcium ions then bind to calmodulin, activating it. The Ca²⁺/calmodulin complex subsequently binds to the regulatory domain of MLCK, causing a conformational change that activates the kinase. Activated MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent cell contraction or other motile events. The level of MLC phosphorylation is also regulated by myosin light chain phosphatase (MLCP), which dephosphorylates MLC, leading to relaxation.[2]

Experimental Protocols

The study of MLCK involves a range of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Recombinant this compound Expression and Purification

This protocol provides a general workflow for the production of a recombinant this compound fragment (e.g., the calmodulin-binding domain) in E. coli.

Methodology:

-

Cloning: The cDNA sequence encoding the desired this compound is cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., GST or His-tag) to facilitate purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with an appropriate inducer (e.g., IPTG).

-

Lysis: The bacterial cells are harvested and lysed to release the cellular contents.

-

Purification: The recombinant peptide is purified from the cell lysate using affinity chromatography corresponding to the tag.

-

Dialysis and Storage: The purified peptide is dialyzed against a suitable buffer and stored at -80°C.

MLCK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay is a luminescent-based method to measure the kinase activity of MLCK.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.[3]

Methodology:

-

Reaction Setup: In a 384-well plate, combine the kinase buffer, MLCK enzyme, the peptide substrate (e.g., a synthetic peptide corresponding to the myosin light chain phosphorylation site), and the test compound (inhibitor).

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

-

Measurement: Read the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the MLCK activity.

Calmodulin-Binding Assay

This protocol describes a method to assess the binding of an this compound to calmodulin, often using fluorescence spectroscopy.

Principle: The intrinsic fluorescence of tryptophan residues in the this compound can be monitored. Upon binding to calmodulin in the presence of Ca²⁺, the environment of the tryptophan changes, leading to a change in fluorescence intensity or emission maximum.[4]

Methodology:

-

Sample Preparation: Prepare solutions of the purified this compound and calmodulin in a suitable buffer (e.g., Tris-HCl) containing a chelator like EGTA.

-

Baseline Measurement: Measure the baseline fluorescence of the this compound alone.

-

Titration: Add increasing concentrations of calmodulin to the peptide solution in the presence of a fixed concentration of Ca²⁺.

-

Fluorescence Measurement: After each addition of calmodulin, record the fluorescence spectrum.

-

Data Analysis: Plot the change in fluorescence as a function of the calmodulin concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the interaction.

Structure-Function Relationship

The modular domain structure of MLCK is a paradigm of how protein architecture dictates biological function. The interplay between these domains ensures a tightly regulated response to cellular signals.

This diagram illustrates how each domain contributes to the overall function of MLCK, from its localization within the cell to the precise regulation of its catalytic activity and its interaction with its substrate. This intricate design allows for a rapid and localized response to changes in intracellular calcium, ensuring that myosin phosphorylation and subsequent cellular contraction are tightly controlled.

Conclusion

Myosin Light Chain Kinase is a multifaceted protein with a complex structure that is elegantly tailored to its regulatory function in cell motility. A thorough understanding of its domains, the signaling pathways that control it, and the experimental methods to study it are essential for researchers in cell biology and for professionals engaged in the development of novel therapeutics targeting MLCK-related pathologies. This guide provides a foundational resource to aid in these endeavors.

References

- 1. Structure and function of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of the calmodulin-binding domain of skeletal muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biologicscorp.com [biologicscorp.com]

- 6. A Step-by-Step Guide for the Production of Recombinant Fluorescent TAT-HA-Tagged Proteins and their Transduction into Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. pnas.org [pnas.org]

- 9. web.math.princeton.edu [web.math.princeton.edu]

An In-depth Technical Guide to Human Myosin Light Chain Kinase (MLCK) Peptide Isoforms and Splice Variants

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of cellular contractility and cytoskeletal dynamics.[1] In humans, the MYLK gene gives rise to a variety of protein isoforms and splice variants through the use of alternative promoters and differential splicing of its mRNA precursor.[2][3] These variants exhibit distinct tissue distribution, subcellular localization, and enzymatic properties, implicating them in a wide range of physiological and pathological processes, from smooth muscle contraction to the modulation of endothelial barrier function and inflammation.[4][5] This guide provides a comprehensive overview of the known human MLCK isoforms and splice variants, their quantitative characteristics, the experimental methods for their study, and their roles in key signaling pathways.

MLCK Isoforms and Splice Variants

The human MYLK gene encodes two primary isoforms distinguished by their molecular weight and tissue expression: a shorter ~130-150 kDa smooth muscle MLCK (smMLCK) and a longer ~210-220 kDa non-muscle MLCK (nmMLCK).[6] The nmMLCK is characterized by a unique N-terminal extension of approximately 922-934 amino acids.[7]

Non-Muscle MLCK (nmMLCK) Splice Variants

Alternative splicing of the nmMLCK transcript generates multiple splice variants.[2] The most well-characterized of these are:

-

nmMLCK1: The full-length non-muscle isoform.[2]

-

nmMLCK2: The predominant splice variant in many human tissues and cells, lacking a 207-base pair sequence (exon 11) found in nmMLCK1.[1][8] This deletion removes a 69-amino acid region containing phosphorylation sites for Src kinase.[8]

-

nmMLCK3a and nmMLCK3b: These variants have deletions at nucleotides 5081-5233 (D3). MLCK3b has a double deletion of both the D2 and D3 regions.[2]

-

nmMLCK4: This variant has a deletion at nucleotides 4534-4737 (D4).[2]

Another product of the MYLK gene is telokin , a 17 kDa protein identical to the C-terminus of MLCK that is expressed independently in smooth muscle and is thought to stabilize unphosphorylated myosin filaments.[9]

Quantitative Data Summary

Tissue Distribution of Human MLCK Isoforms and Splice Variants

The expression of MLCK isoforms is tissue-specific. While smMLCK is most abundant in smooth muscle, it is also found in cardiac and skeletal muscle.[10] The long-form nmMLCK and its splice variants are widely expressed in non-muscle tissues and cultured cells.[7] Quantitative analysis has shown that nmMLCK2 is the dominant splice variant in various human tissues and cells, including lung, liver, brain, kidney, and endothelial cells.[1][2]

| Isoform/Variant | Predominant Tissue/Cell Type Expression | Relative Abundance Notes | Reference(s) |

| smMLCK | Smooth muscle, cardiac muscle, skeletal muscle | Highest levels in smooth muscle tissues. | [10][11] |

| nmMLCK1 | Intestinal epithelium (villous enterocytes), various non-muscle tissues | Less abundant than nmMLCK2 in many tissues. | [12] |

| nmMLCK2 | Lung, liver, brain, kidney, endothelial cells, intestinal epithelium | Dominant splice variant in many human tissues and cells. | [1][2][8] |

| nmMLCK3a, 3b | Lung, liver, brain, kidney, endothelial cells | Expressed in various adult and fetal tissues. | [2] |

| nmMLCK4 | Lung, liver, brain, kidney, endothelial cells | Expressed in various adult and fetal tissues. | [2] |

Kinetic Properties of MLCK Isoforms

The kinetic properties of MLCK isoforms determine their efficiency in phosphorylating the myosin regulatory light chain (RLC). The specific activity and substrate affinity can vary between isoforms.

| Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Specific Activity (µmol/min/mg) | Reference(s) |

| smMLCK | Smooth Muscle RLC | ~5-10 | ~30-50 | ~4-6 | 5-20 | [13][14] |

| smMLCK | Non-muscle RLC | ~8 | ~15-25 | ~2-3 | - | [14] |

| nmMLCK (long) | Myosin II | - | - | - | 0.8 | [13] |

| smMLCK (short) | Myosin II | - | - | - | 1.6 | [13] |

Note: Kinetic values can vary depending on experimental conditions such as ionic strength and the specific construct of the enzyme and substrate used.

Signaling Pathways

MLCK activity is primarily regulated by intracellular calcium levels through the binding of the calcium-calmodulin (Ca2+/CaM) complex. However, other signaling pathways can modulate MLCK expression and activity, particularly in the context of inflammation.

Calcium/Calmodulin-Dependent Activation

The canonical activation pathway for all MLCK isoforms involves an increase in intracellular Ca2+, which then binds to calmodulin. The Ca2+/CaM complex subsequently binds to the calmodulin-binding domain of MLCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain. This results in the phosphorylation of the myosin regulatory light chain, triggering actomyosin contraction.

References

- 1. A single human myosin light chain kinase gene (MLCK; MYLK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. app.jove.com [app.jove.com]

- 3. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Function Analysis of the Non-Muscle Myosin Light Chain Kinase (nmMLCK) Isoform by NMR Spectroscopy and Molecular Modeling: Influence of MYLK Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Localization and Activity of Myosin Light Chain Kinase Isoforms during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanical Stress and Single Nucleotide Variants Regulate Alternative Splicing of the MYLK Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Function Analysis of the Non-Muscle Myosin Light Chain Kinase (nmMLCK) Isoform by NMR Spectroscopy and Molecular Modeling: Influence of MYLK Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Myosin Light Chain Kinase (MLCK) in the Smooth Muscle Contraction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Light Chain Kinase (MLCK) is a pivotal enzyme in the regulation of smooth muscle contraction.[1] As a Ca2+/calmodulin-dependent serine/threonine-specific protein kinase, its primary function is to phosphorylate the 20-kDa regulatory light chain of myosin II (RLC), a critical step for initiating the actin-myosin interaction that drives muscle contraction.[1][2] This process is fundamental to numerous physiological functions, including the regulation of blood pressure, gastrointestinal motility, and airway resistance.[3][4] Dysregulation of the MLCK pathway is implicated in various pathologies, making it a significant target for therapeutic intervention. This guide provides an in-depth examination of the MLCK signaling cascade, its regulatory mechanisms, quantitative kinetics, and the experimental protocols used for its study.

The Core Signaling Pathway: Ca2+-Dependent Activation of Smooth Muscle Contraction

The contraction of smooth muscle is fundamentally triggered by an increase in intracellular calcium concentration ([Ca2+]i).[5][6] Unlike striated muscle, smooth muscle lacks the troponin complex; therefore, its contraction is regulated by a phosphorylation-dependent mechanism centered on MLCK.[5]

The signaling cascade proceeds through the following key steps:

-

Stimulus and Ca2+ Influx : Agonists such as neurotransmitters or hormones bind to G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.[7] This activation, along with membrane depolarization, leads to the opening of Ca2+ channels and a rapid influx of extracellular Ca2+, as well as Ca2+ release from the sarcoplasmic reticulum.[5][7]

-

Calmodulin (CaM) Activation : The elevated intracellular Ca2+ binds to calmodulin (CaM), a ubiquitous calcium-binding protein.[8] The binding of four Ca2+ ions induces a conformational change in CaM, exposing hydrophobic pockets that are crucial for interacting with target proteins.[9]

-

MLCK Activation : The Ca2+-CaM complex then binds to a specific CaM-binding domain on MLCK.[9][10] This interaction causes a conformational change in MLCK, which relieves an autoinhibitory domain from the enzyme's catalytic site, thereby activating the kinase.[9]

-

RLC Phosphorylation : The activated MLCK specifically phosphorylates Serine-19 on the myosin regulatory light chain (RLC).[5][11]

-

Cross-Bridge Cycling and Contraction : Phosphorylation of the RLC induces a conformational change in the myosin head, increasing its ATPase activity and enabling it to bind to actin filaments.[11] This interaction initiates the cross-bridge cycle, converting the chemical energy from ATP hydrolysis into mechanical force, resulting in smooth muscle contraction.[12]

Relaxation occurs when the intracellular Ca2+ concentration decreases, leading to the dissociation of the Ca2+-CaM complex from MLCK and its inactivation.[2] The RLC is then dephosphorylated by another key enzyme, Myosin Light Chain Phosphatase (MLCP).[5][12]

Regulatory Mechanisms: The Balance Between Kinase and Phosphatase Activity

The degree of smooth muscle contraction is not solely dependent on MLCK activation but is determined by the dynamic balance between RLC phosphorylation by MLCK and dephosphorylation by Myosin Light Chain Phosphatase (MLCP).[12][13] This balance can be modulated by pathways that alter the sensitivity of the contractile apparatus to Ca2+, a phenomenon known as Ca2+ sensitization.

Myosin Light Chain Phosphatase (MLCP): MLCP is a trimeric enzyme that counteracts the activity of MLCK by dephosphorylating the RLC, leading to muscle relaxation.[13] The activity of MLCP itself is a major point of regulation.

Ca2+ Sensitization Pathways: Agonist stimulation can lead to a sustained contraction even as intracellular Ca2+ levels begin to fall. This is achieved by inhibiting MLCP activity, thereby increasing the net amount of phosphorylated RLC at any given Ca2+ concentration.[12] Two primary pathways are involved:

-

RhoA/Rho-kinase (ROCK) Pathway : Agonist binding to certain GPCRs activates the small GTPase RhoA.[7] Activated RhoA, in turn, activates Rho-kinase (ROCK). ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase's activity.[13][14]

-

Protein Kinase C (PKC) Pathway : GPCR activation can also stimulate Protein Kinase C (PKC).[7] PKC phosphorylates a 17-kDa protein called CPI-17.[14] Phosphorylated CPI-17 is a potent inhibitor of the catalytic subunit of MLCP.[6][14]

These sensitization mechanisms allow for fine-tuning of smooth muscle tone and are crucial for sustained contractions.

Quantitative Analysis of MLCK Activity and Inhibition

Understanding the kinetic parameters of MLCK and the potency of its inhibitors is critical for research and drug development. The following table summarizes key quantitative data from the literature.

| Parameter | Substrate/Inhibitor | Value | Organism/Tissue | Citation |

| Specific Activity | Myosin RLC | 5-20 µmol/min/mg | Chicken/Turkey Gizzard | [11] |

| Biotinylated-MLCK | 3.76 µmol/mg/min | Chicken Gizzard | [15] | |

| Km (Michaelis Constant) | Myosin RLC | ~5-10 µM | Chicken/Turkey Gizzard | [11] |

| Calmodulin (CaM) | ~1-2 nM | Chicken/Turkey Gizzard | [11] | |

| Smooth Muscle HMM | 6.7 ± 1.2 µM | - | [16] | |

| Nonmuscle HMM IIB | 7.4 ± 1.1 µM | - | [16] | |

| kcat (Turnover Number) | Smooth Muscle HMM | 15.3 ± 0.7 s⁻¹ | - | [16] |

| Nonmuscle HMM IIB | 7.8 ± 0.3 s⁻¹ | - | [16] | |

| Ki (Inhibition Constant) | ML-7 | 0.3 µM | Smooth Muscle MLCK | [17] |

| A-3 hydrochloride | 7.4 µM | MLCK | [17] | |

| IC50 (Half-maximal Inhibitory Conc.) | MLCK Inhibitor Peptide 18 | 50 nM | MLCK | [18] |

Experimental Methodologies

The study of MLCK function relies on a variety of specialized experimental protocols. Below are detailed methodologies for two key assays.

In Vitro MLCK Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures MLCK activity by quantifying the amount of ADP produced during the phosphorylation reaction.[19][20] The luminescent signal is directly proportional to kinase activity.[19]

Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. The ADP is then converted back to ATP, which is used by luciferase to generate a light signal.[20]

Materials:

-

Purified smooth muscle MLCK

-

Myosin Light Chain (RLC) peptide substrate

-

Calmodulin

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

CaCl₂

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol:

-

Reaction Setup : Prepare a master mix containing kinase buffer, CaCl₂, Calmodulin, and the RLC substrate.

-

Enzyme Addition : Add purified MLCK to the wells of a microplate. If screening inhibitors, pre-incubate the enzyme with the test compounds.

-

Initiate Reaction : Add ATP to each well to start the kinase reaction. Typically, incubate for 60 minutes at room temperature.[20]

-

Stop Reaction & Deplete ATP : Add 5 µl of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion & Detection : Add 10 µl of Kinase Detection Reagent. This reagent converts the ADP generated by MLCK into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[20]

-

Data Acquisition : Measure luminescence using a plate-reading luminometer. The signal correlates with the amount of ADP produced and thus the MLCK activity.[20]

Smooth Muscle Contraction Assay (Isolated Tissue Bath)

This classic pharmacological technique measures the isometric contraction of isolated smooth muscle tissue in response to agonists and inhibitors.[21]

Principle: A segment of smooth muscle tissue (e.g., aortic ring) is suspended in a temperature-controlled, oxygenated physiological salt solution between a fixed point and a force transducer. Changes in contractile force are recorded in real-time.[21]

Materials:

-

Isolated Tissue Bath system with organ chambers, temperature control, and aeration.

-

Isometric Force Transducer.

-

Data Acquisition System (Amplifier, A/D converter, and software).

-

Physiological Salt Solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂.

-

Smooth muscle tissue (e.g., rat thoracic aorta).

-

Contractile agonists (e.g., Phenylephrine, KCl).

-

Test compounds/inhibitors.

Protocol:

-

Tissue Dissection : Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta) in cold physiological salt solution and cut it into rings of 2-3 mm.[21]

-

Mounting : Suspend the tissue rings in the organ baths filled with physiological solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. One end is attached to a fixed hook, and the other is connected to the force transducer.[21]

-

Equilibration : Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta). During this period, replace the bath solution every 15-20 minutes.

-

Viability Test : Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust contraction confirms tissue health. Wash the tissue and allow it to return to baseline.

-

Experimentation :

-

Agonist Dose-Response : Add a contractile agonist (e.g., phenylephrine) in a cumulative, concentration-dependent manner to generate a dose-response curve.

-

Inhibitor Studies : Pre-incubate the tissue with the desired concentration of an MLCK inhibitor (or vehicle control) for a set period (e.g., 30 minutes) before generating the agonist dose-response curve.

-

-

Data Analysis : The recorded force is plotted against the agonist concentration. The effect of an inhibitor is determined by the shift in the dose-response curve, allowing for the calculation of parameters like potency (EC₅₀) and efficacy (Eₘₐₓ).[21]

Role in Pathophysiology and as a Therapeutic Target

Given its central role, MLCK is implicated in several disease states characterized by abnormal smooth muscle function.

-

Hypertension : Increased vascular smooth muscle tone, potentially involving enhanced MLCK activity or Ca2+ sensitization, contributes to elevated blood pressure.[4]

-

Asthma : Hypercontractility of airway smooth muscle, leading to bronchoconstriction, is a hallmark of asthma.[13]

-

Gastrointestinal Motility Disorders : Abnormal contraction and relaxation of gut smooth muscle can lead to conditions like irritable bowel syndrome or gastroparesis. Targeted deletion of MLCK in mice results in severe gut dysmotility.[3]

-

Inflammatory Diseases : MLCK is also involved in regulating endothelial and epithelial barrier function. Its inhibition has shown potential in restoring barrier integrity in models of intestinal disease.[18][22]

Consequently, inhibitors of MLCK are being investigated as potential therapeutic agents, including vasodilators and anti-inflammatory drugs.[22] The challenge lies in developing inhibitors with high specificity for MLCK over other kinases and for specific MLCK isoforms to minimize off-target effects.[22][23]

References

- 1. Structure and function of smooth muscle myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 6. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calmodulin - Wikipedia [en.wikipedia.org]

- 9. Regulation of smooth muscle myosin light chain kinase by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of smooth muscle myosin light chain kinase by calmodulin. Role of LYS(30) and GLY(40) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 14. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Myosin light chain kinase steady-state kinetics: comparison of smooth muscle myosin II and nonmuscle myosin IIB as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleck.co.jp [selleck.co.jp]

- 18. caymanchem.com [caymanchem.com]

- 19. MLCK Kinase Enzyme System Application Note [worldwide.promega.com]

- 20. promega.com [promega.com]

- 21. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibitors of Myosin Light Chain Kinase Block Synaptic Vesicle Pool Mobilization during Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]

The Unconventional Roles of Myosin Light Chain Kinase (MLCK) Peptide in Cell Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Light Chain Kinase (MLCK), a serine/threonine kinase, is traditionally recognized for its canonical role in regulating muscle contraction through the phosphorylation of the regulatory light chain (RLC) of myosin II. However, a growing body of evidence has illuminated the multifaceted and non-canonical, non-muscle functions of MLCK peptides, particularly in the intricate processes of cell motility. This technical guide provides an in-depth exploration of these non-muscle functions, detailing the signaling pathways, experimental validation, and quantitative data that underscore the pivotal role of MLCK in cell migration, invasion, and adhesion. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the molecular underpinnings of cell motility and exploring novel therapeutic targets.

Introduction: Beyond the Sarcomere

While the function of MLCK in smooth muscle contraction is well-established, its non-muscle isoforms, particularly the long non-muscle MLCK (nmMLCK), possess unique structural domains that confer functions independent of their kinase activity.[1] These non-canonical roles are largely attributed to the N-terminal extension of long MLCK, which contains actin-binding domains.[1] This guide will dissect the kinase-dependent and -independent functions of MLCK peptides in orchestrating the dynamic cytoskeletal rearrangements required for cell movement.

Kinase-Dependent Functions of MLCK in Cell Motility

The kinase activity of MLCK, which leads to the phosphorylation of the myosin RLC at Serine-19 and Threonine-18, is a critical event in generating the contractile forces necessary for cell migration.[2][3] This phosphorylation activates myosin II, leading to the assembly of stress fibers and the generation of traction forces that propel the cell forward.[4][5]

Regulation of Lamellipodial Contraction and Protrusion

At the leading edge of a migrating cell, MLCK activity is essential for the periodic contraction of the lamellipodia.[4] This process is thought to be crucial for sensing the extracellular matrix (ECM) and guiding membrane protrusion.[4] Inhibition of MLCK has been shown to block lamellipodia extension and net cell movement.[4]

Signaling Pathways

The kinase activity of non-muscle MLCK is primarily regulated by intracellular calcium levels through its association with calmodulin (CaM).[6] Upstream signals, such as those from G-protein coupled receptors or receptor tyrosine kinases, can lead to an influx of calcium, activating the Ca2+/CaM complex and subsequently MLCK.

Kinase-Independent Functions of MLCK in Cell Motility

Perhaps more intriguing are the kinase-independent functions of MLCK, which are primarily mediated by the long isoform (l-MLCK).[1] These functions are largely attributed to its direct binding to F-actin via its N-terminal DFRXXL motifs.[1]

Regulation of Membrane Tension and Protrusion

Studies have surprisingly shown that deletion of MLCK can lead to enhanced cell migration and protrusion formation.[1][7] This is attributed to a reduction in membrane tether force and an increase in membrane flexibility in the absence of MLCK.[1] In this context, l-MLCK acts as a scaffold protein, stabilizing the membrane skeleton through its F-actin-binding activity, thereby regulating membrane tension and protrusion.[1] Rescue experiments with a kinase-dead MLCK or the F-actin binding domain alone restored normal membrane tension, confirming the kinase-independent nature of this function.[1]

Involvement in Fibronectin-Integrin-Cytoskeleton Linkages

MLCK participates in the formation of transmembrane complexes that link the actin cytoskeleton to the extracellular matrix (ECM).[1] Pull-down and co-immunoprecipitation assays have demonstrated that the absence of MLCK leads to an attenuated formation of complexes containing myosin II, integrins, and fibronectin.[1] This suggests a crucial role for MLCK in stabilizing the connections necessary for efficient force transmission during cell migration.

Quantitative Data on MLCK's Role in Cell Motility

The following tables summarize quantitative data from various studies, highlighting the impact of MLCK modulation on cell motility parameters.

Table 1: Effects of MLCK Inhibition or Deletion on Cell Migration

| Cell Type | Experimental Condition | Parameter Measured | Result | Reference |

| Smooth Muscle Cells (SMCs) | MLCK deletion | Lamellipodial extension distance | 21.9 ± 1.9 µm (mutant) vs. 15.0 ± 2.2 µm (control) per 30 min (p < 0.05) | [1] |

| Fibroblasts | MLCK inhibition (peptide) | Net translocation | 3.3 ± 1.4 µm (inhibited) vs. 7.6 ± 2.6 µm (control) | [8] |

| Fibroblasts | MLCK inhibition (peptide) | Directional persistence | 0.18 ± 0.08 (inhibited) vs. 0.52 ± 0.10 (control) | [8] |

| Human Pulmonary Arterial Endothelial Cells (HPAECs) | BMPR2 silencing + ML-7 | Cell migration | Significant reduction compared to BMPR2 silencing alone | [9] |

| Human Pulmonary Arterial Endothelial Cells (HPAECs) | VEGF treatment + ML-7 | Wound gap closure | Significant attenuation of migration | [9] |

Table 2: Effects of MLCK Modulation on Myosin Light Chain (RLC) Phosphorylation

| Cell Type | Experimental Condition | Parameter Measured | Result | Reference |

| Ileal Smooth Muscle | MLCK knockout | RLC phosphorylation (KCl stimulation) | 0.8 ± 1.4% (knockout) vs. 24.3 ± 5.8% (control) | [10] |

| HeLa Cells | MLCK inhibition (ML-7) | pRLC at metaphase cortex | Significant decrease | [11] |

| HeLa Cells | MLCK inhibition (ML-7) | ppRLC at metaphase cortex | No significant difference | [11] |

Detailed Experimental Protocols

In Vitro MLCK Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring MLCK kinase activity.[12]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM CaCl₂.

-

Substrate and Enzyme Addition: To the reaction buffer, add the purified MLCK enzyme, calmodulin, and the substrate (isolated RLC or intact myosin).

-

Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP (typically 1 mM).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA) or by spotting the mixture onto phosphocellulose paper and immersing in 75 mM phosphoric acid.

-

Quantification: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the RLC is quantified by scintillation counting.

Non-Radioactive In Vitro MLCK Activity Assay (Bioluminescent ADP Detection)

This protocol is based on the ADP-Glo™ Kinase Assay.[13][14]

-

Kinase Reaction:

-

Set up the kinase reaction in a 384-well plate with a final volume of 5 µL. The reaction mixture should contain kinase buffer, ATP, the substrate (RLC), and the MLCK enzyme.

-

Incubate at room temperature for 60 minutes.

-

-

ADP-Glo™ Reagent Addition:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.

-

Incubate at room temperature for 30 minutes.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP concentration and thus the kinase activity.

-

Cell Migration (Wound Healing/Scratch) Assay

This is a common method to study directional cell migration in vitro.

-

Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Replace the medium with fresh medium containing the experimental treatment (e.g., MLCK inhibitor ML-7). Include a vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.

-

Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.

Implications for Drug Development

The dual functionality of MLCK in cell motility presents both challenges and opportunities for drug development.

-

Targeting Kinase Activity: Small molecule inhibitors of MLCK's kinase activity, such as ML-7, have been instrumental in elucidating its role in cell migration.[15] However, the potential for off-target effects and the kinase-independent functions of MLCK must be considered.[16]

-

Modulating Protein-Protein Interactions: The scaffolding function of l-MLCK suggests that targeting its interaction with F-actin or other components of the transmembrane complex could be a novel therapeutic strategy to modulate cell motility, particularly in the context of cancer metastasis where MLCK expression is often downregulated.[17][18]

Conclusion

The non-muscle functions of MLCK peptides in cell motility are complex and context-dependent, involving both kinase-dependent and -independent mechanisms. A thorough understanding of these multifaceted roles is essential for researchers in the field of cell biology and for the development of novel therapeutic strategies targeting diseases characterized by aberrant cell motility, such as cancer and inflammatory disorders. This guide provides a foundational framework for further investigation into the intricate world of MLCK signaling and its impact on cellular movement.

References

- 1. Myosin Light Chain Kinase (MLCK) Regulates Cell Migration in a Myosin Regulatory Light Chain Phosphorylation-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase in microvascular endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin light chain kinases: Division of work in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Myosin light chain kinase (MLCK) regulates cell migration in a myosin regulatory light chain phosphorylation-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-Muscle MLCK Contributes to Endothelial Cell Hyper-Proliferation through the ERK Pathway as a Mechanism for Vascular Remodeling in Pulmonary Hypertension | MDPI [mdpi.com]

- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-Radioactive In Vitro Cardiac Myosin Light Chain Kinase Assays [app.jove.com]

- 14. promega.com [promega.com]

- 15. Myosin light-chain kinase contributes to the proliferation and migration of breast cancer cells through cross-talk with activated ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. molbiolcell.org [molbiolcell.org]

- 17. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 18. Loss of MLCK leads to disruption of cell-cell adhesion and invasive behavior of breast epithelial cells via increased expression of EGFR and ERK/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Myosin Light Chain Kinase (MLCK) Signaling Cascade: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Myosin Light Chain Kinase (MLCK) plays a pivotal role in the regulation of smooth muscle contraction and is implicated in a variety of cellular processes, including cell migration, adhesion, and epithelial barrier function.[1] Its dysregulation is associated with numerous pathologies, making it a significant target for therapeutic intervention.[1] This technical guide provides an in-depth exploration of the MLCK signaling cascade, its upstream regulators, quantitative data on its activity, and detailed experimental protocols for its study.

Core Signaling Cascade: The Ca²⁺/Calmodulin Axis

The canonical activation of MLCK is initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[2] This event triggers a cascade that is fundamental to smooth muscle contraction and other MLCK-mediated cellular events.

The activation sequence is as follows:

-

Calcium Influx: An initial stimulus, such as a neurotransmitter or hormone, leads to an increase in intracellular Ca²⁺.[2]

-

Calmodulin Binding: Four Ca²⁺ ions bind to the ubiquitous calcium-binding protein, calmodulin (CaM).[3]

-

Conformational Change and MLCK Activation: The Ca²⁺-CaM complex then binds to the CaM-binding domain of MLCK.[4] This interaction induces a conformational change in MLCK, relieving an autoinhibitory mechanism and exposing the catalytic site.[4][5]

-

Myosin Light Chain Phosphorylation: The activated MLCK then phosphorylates the serine-19 residue on the regulatory light chain (RLC) of myosin II.[5][6]

-

Actomyosin Interaction: This phosphorylation event is necessary to activate the actin-activated myosin ATPase activity, which in turn allows for the interaction between myosin cross-bridges and actin filaments, leading to contraction in smooth muscle cells.[5]

Dephosphorylation of the myosin light chain is carried out by myosin light-chain phosphatase (MLCP), which terminates the contraction.[6]

Caption: The core MLCK signaling cascade initiated by calcium and calmodulin.

Upstream Regulators of the MLCK Cascade

Beyond the primary Ca²⁺/CaM activation, the MLCK signaling pathway is subject to complex regulation by several other kinases and signaling pathways. These modulatory inputs can either enhance or inhibit MLCK activity and the overall contractile response.

RhoA/ROCK Pathway

The RhoA/Rho-associated kinase (ROCK) pathway primarily acts to sensitize the contractile apparatus to Ca²⁺ by inhibiting Myosin Light Chain Phosphatase (MLCP).[7][8] This leads to a sustained increase in phosphorylated MLC, even at basal Ca²⁺ levels.[7]

The key steps in this pathway are:

-

RhoA Activation: Agonists binding to G-protein coupled receptors can activate the small GTPase RhoA.

-

ROCK Activation: Activated RhoA, in turn, activates ROCK.

-

MLCP Inhibition: ROCK can inhibit MLCP through two main mechanisms:

While ROCK can directly phosphorylate MLC to some extent, its major contribution to contraction is through the inhibition of MLCP.[9][10]

Caption: The RhoA/ROCK pathway's regulation of MLCK signaling via MLCP inhibition.

Protein Kinase C (PKC)

Protein Kinase C (PKC) also contributes to the regulation of smooth muscle contraction, often in concert with the RhoA/ROCK pathway.[6] PKC can be activated by diacylglycerol (DAG), which is produced alongside inositol trisphosphate (IP₃) following the activation of phospholipase C by certain GPCRs.

PKC's primary role in this context is the phosphorylation and activation of CPI-17, leading to the inhibition of MLCP, similar to the action of ROCK.[7]

Protein Kinase A (PKA) and Protein Kinase G (PKG)

The cyclic nucleotide-dependent protein kinases, PKA (activated by cAMP) and PKG (activated by cGMP), generally promote smooth muscle relaxation.[11] While some studies have suggested that PKG may directly phosphorylate and inhibit MLCK, strong evidence for this is lacking.[12] The predominant mechanism by which PKA and PKG induce relaxation is through the inhibition of the RhoA pathway.[11][13]

PKA and PKG can phosphorylate RhoA, which leads to its inactivation and prevents the subsequent ROCK-mediated inhibition of MLCP.[11][13] This allows MLCP to dephosphorylate MLC, leading to relaxation.

Extracellular Signal-Regulated Kinase (ERK)

In some cellular contexts, such as insulin-stimulated glucose uptake in adipocytes, the Mitogen-Activated Protein (MAP) kinase ERK has been shown to be an upstream activator of MLCK.[14][15] ERK1/2 can directly phosphorylate and activate MLCK, contributing to the regulation of non-muscle myosin II activity.[14][15]

Caption: An overview of the major upstream regulators of the MLCK signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the MLCK signaling cascade, extracted from various studies.

Table 1: Kinetic Constants for Myosin Light Chain Kinase

| Parameter | Value | Substrate/Conditions | Reference |

| Specific Activity | 5-20 µmol/min-mg | Chicken or turkey gizzard RLC | [5] |

| Apparent Km for RLC | ~5-10 µM | [5] | |

| Apparent Km for CaM | 1-2 nM | [5] | |

| Initial Phosphorylation Rate (kpo) | ~1.17 heads s⁻¹·MLCK⁻¹ | Surface-attached SMM | [16] |

| Dissociation Rate Constant (from pSMM) | 0.80 s⁻¹ | [16] |

Table 2: Dissociation Constants (Kd) and Inhibition Constants (Ki) for MLCK Inhibitors

| Inhibitor | Ki / Kd | Type of Inhibition | Reference |

| Peptide 480-501 | 25 nM | Competitive with ATP and RLC | [17] |

| Peptide 483-498 | 25 nM | Competitive with ATP and RLC | [17] |

| Peptide 493-512 | 2 µM | Calmodulin depletion | [17] |

| Peptide 493-504 | 3 µM | Calmodulin depletion | [17] |

| MLCK-SMM Affinity (no ATP) | 0.8 µM | [16] | |

| MLCK-pSMM Affinity (no ATP) | >100 µM | [16] |

Table 3: Cellular Responses to MLCK Modulation

| Cell/Tissue Type | Stimulus | Measured Parameter | Result | Reference |

| Bladder Smooth Muscle | KCl (65 mM) | MLCK Activation | 62% | [18] |

| RLC Phosphorylation | 0.48 mol phosphate/mol RLC | [18] | ||

| Bladder Smooth Muscle | Carbachol (10 µM) | MLCK Activation | 32% | [18] |

| Bladder Smooth Muscle | KCl + Carbachol + CaCl₂ | [Ca²⁺]i | 786 nM | [18] |

| 3T3-L1 Adipocytes | Insulin + BAPTA | MLCK Phosphorylation | 52% impairment | [14] |

| RLC Phosphorylation | 45% impairment | [14] | ||

| 3T3-L1 Adipocytes | A23187 (Ca²⁺ ionophore) | MLCK & RLC Phosphorylation | Same extent as insulin | [14] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the MLCK signaling cascade.

MLCK In Vitro Kinase Activity Assay (Radiometric)

This protocol is a standard method to measure the catalytic activity of MLCK in vitro.[5]

Materials:

-

Purified MLCK enzyme

-

Purified Regulatory Light Chain (RLC) substrate

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 0.1-1 mM CaCl₂, various CaM concentrations)

-

γ-[³²P]-ATP

-

Phosphocellulose paper discs

-

Acid solution for quenching (e.g., 75 mM phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture containing the reaction buffer, RLC, and CaM.

-

Initiate the reaction by adding a mixture of γ-[³²P]-ATP and purified MLCK.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a known volume of the reaction mixture onto phosphocellulose paper discs and immediately immersing them in the acid solution.

-

Wash the discs extensively with the acid solution to remove unincorporated γ-[³²P]-ATP.

-

Quantify the amount of ³²P incorporated into the RLC substrate by scintillation counting of the dried discs.

-

Calculate the specific activity of the MLCK enzyme (e.g., in µmol of phosphate incorporated per minute per mg of enzyme).

MLCK Kinase Assay (Luminescence-Based)

This is a non-radioactive alternative for measuring MLCK activity, often used in high-throughput screening.[19]

Materials:

-

MLCK enzyme

-

RLC substrate

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Dilute the MLCK enzyme, RLC substrate, and ATP in the kinase buffer.

-

Add the enzyme, substrate, and ATP to the wells of a 384-well plate. If testing inhibitors, they should be added at this stage.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for the recommended time (e.g., 40 minutes).

-

Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for the recommended time (e.g., 30 minutes).

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is a widely used technique to investigate the interaction between MLCK and its potential binding partners in a cellular context.[20]

Materials:

-

Cell lysate containing the proteins of interest

-

Antibody specific to the "bait" protein (e.g., anti-MLCK)

-

Protein A/G-agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with a low concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Lyse the cells to release the proteins while maintaining protein-protein interactions.

-

Pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the bait protein to form an antibody-antigen complex.

-

Add Protein A/G beads to the lysate to capture the antibody-antigen complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, using an antibody against the suspected interacting "prey" protein to confirm its presence in the complex.

Caption: A simplified workflow for a Co-Immunoprecipitation experiment.

This guide provides a foundational understanding of the MLCK signaling cascade, its regulation, and methods for its investigation. The intricate network of upstream regulators highlights the complexity of cellular processes controlled by MLCK and offers multiple points for potential therapeutic intervention. The provided protocols serve as a starting point for researchers aiming to further elucidate the roles of MLCK in health and disease.

References

- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Ca2+/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct roles of ROCK (Rho-kinase) and MLCK in spatial regulation of MLC phosphorylation for assembly of stress fibers and focal adhesions in 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Regulation of Myosin Light Chain Kinase during Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Kinetics of Myosin Light Chain Kinase Activation of Smooth Muscle Myosin in an In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mode of inhibition of smooth muscle myosin light chain kinase by synthetic peptide analogs of the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. promega.com [promega.com]

- 20. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

regulation of MLCK peptide gene expression

An In-depth Technical Guide to the Regulation of Myosin Light Chain Kinase (MLCK) Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Myosin Light Chain Kinase (MLCK) family of enzymes are pivotal regulators of cellular contractility and cytoskeletal dynamics, with critical roles in smooth muscle contraction, cell migration, and epithelial barrier function.[1][2][3] The expression of MLCK is not uniform; rather, it is a highly regulated process governed by a complex interplay of transcriptional and post-transcriptional mechanisms. The primary gene responsible for the major isoforms, mylk1, is a large and intricate genetic locus spanning approximately 250 kb and containing at least 31 exons.[2][4][5] This gene utilizes four distinct promoters to generate multiple protein products, including a long 220-kDa non-muscle isoform, a shorter 130-kDa smooth muscle isoform, and a non-catalytic C-terminal protein called telokin.[2][4][5][6] This guide provides a comprehensive overview of the molecular mechanisms controlling mylk1 gene expression, details key signaling pathways involved, presents quantitative data on regulatory effects, outlines common experimental protocols, and discusses the implications for therapeutic discovery.

Introduction to the mylk1 Gene Locus

The mylk1 gene is the source of several key proteins involved in actomyosin regulation. The kinase products phosphorylate the regulatory light chain of myosin II, a Ca2+/calmodulin-dependent event that is obligatory for initiating smooth muscle contraction and is crucial for cytoskeletal functions in non-muscle cells.[2][7][8] Dysregulation of MLCK expression is implicated in a variety of pathologies, including hypertension, inflammatory bowel disease, cancer, and asthma.[9][10][11]

The main products of the mylk1 gene are:

-

220-kDa MLCK (Long MLCK) : Often referred to as the non-muscle isoform, it is widely expressed and plays a significant role in regulating endothelial and epithelial barrier function.[2][7]

-

130-kDa MLCK (Short/Smooth Muscle MLCK) : Highly expressed in smooth muscle tissues, this isoform is the primary driver of smooth muscle contraction.[2][7] However, it is also found ubiquitously in other tissues, including cardiac and skeletal muscle.[7]

-

Telokin : A 17-kDa protein expressed exclusively in smooth muscle, identical in sequence to the C-terminus of MLCK.[1][6] It does not have kinase activity but functions to stabilize unphosphorylated myosin and can inhibit myosin light chain phosphatase, thereby modulating smooth muscle contraction.[1][4][5]

These products arise from distinct promoters within the single mylk1 gene, allowing for sophisticated, tissue-specific, and context-dependent regulation.[2]

Transcriptional Regulation of the mylk1 Gene

The differential expression of MLCK isoforms is primarily controlled at the level of transcription, with specific sets of transcription factors and co-regulators acting on the distinct promoters.

Core Promoter Elements and Key Transcription Factors

A central mechanism for smooth muscle-specific gene expression involves the interplay between the MADS-box transcription factor Serum Response Factor (SRF) and its potent coactivator, myocardin .[1][12] SRF binds to a consensus DNA sequence known as the CArG box [CC(A/T)₆GG], which is present in the promoters of most smooth muscle-specific genes, including the promoters for the 130-kDa MLCK and telokin.[1][5][11] Myocardin itself does not bind DNA but forms a ternary complex with SRF on CArG boxes to drive high levels of transcription.[1][12]

In contrast, in non-muscle cells that lack myocardin, low-level basal transcription of the 130-kDa MLCK may be driven by more general transcription factors such as Sp1 and cAMP response element binding protein (CREB) .[1][2]

The regulation is further nuanced by factors that can modulate the activity of the core SRF/myocardin complex.

-

GATA-6 : This zinc-finger transcription factor is critical for maintaining the differentiated phenotype of vascular smooth muscle cells.[1][2] It acts as a differential regulator of the mylk1 gene, inhibiting the expression of 130-kDa MLCK and telokin while markedly increasing the expression of the 220-kDa MLCK isoform.[1][2] GATA-6 binds to consensus sites that are often located near the CArG boxes within the promoters.[1][2]

-

Notch Signaling : The Notch pathway, crucial for developmental processes, exerts autoregulatory control over the MLCK promoter. The Notch1 intracellular domain can augment the formation of the SRF/myocardin complex on the MLCK promoter's CArG element, initially increasing transcription.[12] This is followed by a feedback mechanism involving the Notch-repressor HRT2, which can disrupt the SRF-myocardin complex.[12]

-

Pro-inflammatory Factors (NF-κB and AP-1) : In epithelial and endothelial cells, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) upregulate the expression of the long 220-kDa MLCK.[10][13] This response is mediated by the transcription factors NF-κB and Activator protein-1 (AP-1) , which bind to response elements in the long MLCK promoter.[13]

Signaling Pathways Modulating MLCK Gene Expression

Several extracellular signals converge on the mylk1 gene to modulate its expression, linking physiological stimuli to changes in cellular contractile potential.

Pro-inflammatory Signaling

Cytokines such as TNF-α and Interleukin-1β are potent inducers of long MLCK transcription, particularly in epithelial cells.[10][14] This upregulation is a key event in the pathogenesis of inflammatory conditions like IBD, as it leads to increased intestinal permeability. The signaling cascade involves the activation of canonical inflammatory pathways that lead to the nuclear translocation of NF-κB and the activation of the AP-1 complex, both of which drive transcription from the long MLCK promoter.[13]

Caption: TNF-α activates NF-κB and AP-1 to drive long MLCK gene transcription.

Ras/MAPK Signaling in Hypertension

In vascular smooth muscle cells, the Ras-MEK-ERK signaling cascade has been implicated in the upregulation of smooth muscle MLCK (smMLCK) in the context of hypertension.[11] Studies using spontaneously hypertensive rats (SHR) show that increased smMLCK expression is driven by enhanced SRF binding to the promoter. This process is dependent on the ERK/MAPK pathway, suggesting that growth factor signaling or mechanical stress can contribute to vascular pathophysiology by increasing the expression of this key contractile enzyme.[11]

Post-Transcriptional Regulation

Beyond promoter activity, the final level of MLCK protein is also determined by post-transcriptional events.

-

Alternative Promoters and Start Sites : The primary mechanism for generating the main MLCK isoforms is the use of different transcriptional start sites governed by unique promoters within the mylk1 gene.[2][13] Further complexity arises from the discovery of alternative exons near the 5' end of the long MLCK transcript, such as exons 1A and 1B, which provide additional layers of regulatory control.[13]

-

Alternative Splicing : Splice variants of the long MLCK have been identified in epithelial cells (e.g., MLCK1, MLCK2). These variants differ in sequences within their immunoglobulin-like domains, leading to distinct subcellular localizations and functions, despite being transcribed from the same promoter.[15]

-

MicroRNA (miRNA) Regulation : MLCK expression can also be controlled at the level of mRNA stability and translation by miRNAs. For example, salvianolic acid B has been shown to decrease MLCK expression by upregulating microRNA-1, highlighting a potential avenue for therapeutic intervention.[9]

Quantitative Analysis of MLCK Gene Regulation

The effects of various regulators on mylk1 gene expression have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Key Transcription Factors Regulating mylk1 Gene Expression

| Transcription Factor | Target Promoter / Isoform | Effect | Cell Type / Context | Citation(s) |

|---|---|---|---|---|

| SRF / Myocardin | 130-kDa MLCK & Telokin | Activation | Smooth Muscle | [1][12] |

| GATA-6 | 130-kDa MLCK & Telokin | Inhibition | Vascular Smooth Muscle | [1][2] |

| GATA-6 | 220-kDa MLCK | Activation | Vascular Smooth Muscle | [1][2] |

| NF-κB | 220-kDa (Long) MLCK | Activation | Intestinal Epithelial | [13] |

| AP-1 | 220-kDa (Long) MLCK | Activation | Intestinal Epithelial | [13] |

| Sp1 | 130-kDa MLCK | Basal Activation | Non-muscle cells | [1][13] |

| CREB | 130-kDa MLCK | Basal Activation | Non-muscle cells | [1][2] |

| Notch1 (ICD) | 130-kDa MLCK | Bimodal (Activation then Repression) | Smooth Muscle |[12] |

Table 2: Quantitative Effects of Selected Regulators on MLCK Expression

| Regulator / Condition | Experimental System | Measured Parameter | Quantitative Change | Citation(s) |

|---|---|---|---|---|

| GATA-6 Overexpression | A10 Vascular Smooth Muscle Cells | Endogenous mRNA Levels | Telokin & 130-kDa MLCK: Significantly decreased; 220-kDa MLCK: Markedly increased | [1][2] |

| TNF-α Treatment | Human Enterocytes (in vitro) | Long MLCK mRNA | Increased Transcription | [13] |

| 12-bp Insertion Mutation | Spontaneously Hypertensive Rats (SHR) vs. Normotensive | SRF binding to smMLCK promoter | Increased SRF binding and promoter activity | [11] |

| Jagged1 (Notch Ligand) | A10 Smooth Muscle Cells | MLCK Promoter Activity | Bimodal: Initial increase followed by a decrease |[12] |

Methodologies for Studying MLCK Gene Expression

A multi-faceted approach is required to dissect the complex regulation of the mylk1 gene. Below are protocols for key experimental techniques.

Analysis of Promoter Activity: Luciferase Reporter Assay

This technique measures the ability of a specific DNA sequence (the promoter) to drive transcription in response to various stimuli or transcription factors.

-

Protocol Overview :

-

Cloning : The MLCK promoter region of interest is amplified by PCR and cloned into a reporter plasmid, upstream of a gene encoding a reporter enzyme (e.g., firefly luciferase).

-

Transfection : The reporter plasmid, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase for normalization), is introduced into cultured cells. Plasmids expressing transcription factors of interest can be co-transfected.

-

Stimulation : Cells are treated with specific agonists, inhibitors, or growth factors to activate or inhibit signaling pathways.

-

Lysis and Measurement : After 24-48 hours, cells are lysed, and the luciferase activity is measured using a luminometer.

-

Analysis : Firefly luciferase activity is normalized to the control Renilla activity to account for transfection efficiency. The resulting value reflects the transcriptional activity of the promoter.[12]

-

Analysis of Protein-DNA Interactions: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein, such as a transcription factor, binds to a specific genomic region (e.g., the MLCK promoter) within intact cells.

-

Protocol Overview :

-

Cross-linking : Cells are treated with formaldehyde to create covalent cross-links between DNA and any proteins bound to it.

-

Chromatin Shearing : Cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation : An antibody specific to the transcription factor of interest is used to pull down the protein and any DNA cross-linked to it.

-

Reverse Cross-linking : The cross-links are reversed by heating, and the proteins are digested with proteinase K, releasing the DNA.

-

DNA Analysis : The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative binding site in the MLCK promoter. An enrichment of this DNA sequence compared to a negative control region indicates binding.[12][13]

-

Caption: A typical experimental workflow to validate a transcription factor's role.

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qRT-PCR) : This technique is used to accurately measure the amount of specific mRNA transcripts (e.g., 220-kDa vs. 130-kDa MLCK) in a sample. It involves reverse transcribing RNA into cDNA, followed by PCR amplification in the presence of a fluorescent dye.

-

Western Blotting : This method is used to detect and quantify the level of specific MLCK protein isoforms. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the different MLCK isoforms.

Implications for Drug Development

The detailed understanding of MLCK gene regulation offers novel therapeutic targets beyond direct inhibition of the kinase's catalytic activity, which can have significant side effects due to its ubiquitous expression.[9]

-

Inflammatory Diseases : For conditions like inflammatory bowel disease, targeting the upstream signaling pathways (e.g., TNF-α/NF-κB) that drive long MLCK expression could be a strategy to restore epithelial barrier function.[9][10]

-

Hypertension : Modulating the SRF/myocardin axis or the upstream Ras-ERK pathway in vascular smooth muscle could potentially normalize the overexpression of smMLCK seen in hypertension, thereby reducing vascular hypercontractility.[11]

-

Cancer : Given MLCK's role in cell migration and metastasis, interfering with the transcriptional programs that elevate MLCK expression in tumor cells could inhibit cancer progression.[9][10]

-

Fibrotic Diseases : Targeting the transcription factors that control MLCK expression in myofibroblasts could be a viable strategy to reduce pathological contractility in fibrotic tissues.

Conclusion

The regulation of mylk1 gene expression is a paradigm of molecular complexity, utilizing multiple promoters, a diverse cast of transcription factors, and numerous signaling pathways to achieve precise spatio-temporal control over cellular mechanics. Key regulatory nodes include the SRF/myocardin complex for smooth muscle-specific expression and the NF-κB/AP-1 pathways for inflammation-driven expression. Future research will likely focus on elucidating the epigenetic control of the mylk1 locus and the role of additional non-coding RNAs. For drug development professionals, moving upstream from direct enzyme inhibition to targeting the regulatory pathways that control MLCK expression holds the promise of developing more specific and effective therapies for a host of debilitating diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Regulation of myosin light chain kinase and telokin expression in smooth muscle tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. MYLK Gene: Function, Regulation, and Role in Disease [learn.mapmygenome.in]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 9. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene - MYLK [maayanlab.cloud]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Autoregulatory Control of Smooth Muscle Myosin Light Chain Kinase Promoter by Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor necrosis factor-induced long myosin light chain kinase transcription is regulated by differentiation-dependent signaling events. Characterization of the human long myosin light chain kinase promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms underlying distinct subcellular localization and regulation of epithelial long myosin light-chain kinase splice variants - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Functions of Myosin Light Chain Kinase: A Technical Guide Based on Murine Knockout Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin light chain kinase (MLCK) is a pivotal enzyme regulating a spectrum of physiological processes, from smooth muscle contraction and cardiac performance to endothelial barrier integrity. The advent of genetic engineering in murine models, specifically through targeted gene knockout, has provided an unparalleled opportunity to dissect the in vivo roles of different MLCK isoforms. This technical guide synthesizes the key findings from smooth muscle, cardiac, and endothelial-specific MLCK knockout mouse studies. We present a comprehensive overview of the resulting phenotypes, detailed experimental protocols, and the intricate signaling pathways elucidated through these models. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the indispensable functions of MLCK.

Smooth Muscle-Specific MLCK (smMLCK) Knockout Studies